molecular formula C19H23ClN2O4S B5069671 N~2~-(3-chloro-4-methoxyphenyl)-N~1~,N~1~-diethyl-N~2~-(phenylsulfonyl)glycinamide

N~2~-(3-chloro-4-methoxyphenyl)-N~1~,N~1~-diethyl-N~2~-(phenylsulfonyl)glycinamide

Cat. No. B5069671
M. Wt: 410.9 g/mol
InChI Key: TXKPTLCNDNPBCU-UHFFFAOYSA-N
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Description

This compound is a type of glycinamide, which is a class of compounds containing a glycine (the simplest amino acid) where the amino group is substituted . The structure suggests that it might have interesting chemical properties and could potentially be used in various applications, such as in the development of new drugs or materials .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the glycinamide backbone, the phenylsulfonyl group, and the substituted phenyl rings . The presence of these functional groups could confer interesting chemical properties to the compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide and sulfonyl groups could affect its solubility, while the aromatic phenyl rings could influence its stability .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied as a potential drug, its mechanism of action would depend on the biological target it interacts with .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a drug, future research could focus on optimizing its structure for better efficacy, studying its pharmacokinetics, and conducting preclinical and clinical trials .

properties

IUPAC Name

2-[N-(benzenesulfonyl)-3-chloro-4-methoxyanilino]-N,N-diethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O4S/c1-4-21(5-2)19(23)14-22(15-11-12-18(26-3)17(20)13-15)27(24,25)16-9-7-6-8-10-16/h6-13H,4-5,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXKPTLCNDNPBCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN(C1=CC(=C(C=C1)OC)Cl)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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